2-Benzylcyclohexanone

Asymmetric Synthesis Enantioselective Protonation Chiral Building Blocks

2-Benzylcyclohexanone (CAS 946-33-8) is a key 2-substituted cyclohexanone derivative, characterized by a benzyl group at the alpha-position, rendering it a prochiral ketone. This structural feature makes it a crucial intermediate in organic synthesis, particularly for preparing optically active compounds and complex molecules, with a purity specification commonly reaching ≥97% as verified by GC.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 946-33-8
Cat. No. B1266569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylcyclohexanone
CAS946-33-8
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
InChIKeyCUYLPYBYCYQGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylcyclohexanone (CAS 946-33-8): Procure with Confidence for Chiral Synthesis & Advanced Chemical Development


2-Benzylcyclohexanone (CAS 946-33-8) is a key 2-substituted cyclohexanone derivative, characterized by a benzyl group at the alpha-position, rendering it a prochiral ketone [1][2]. This structural feature makes it a crucial intermediate in organic synthesis, particularly for preparing optically active compounds and complex molecules, with a purity specification commonly reaching ≥97% as verified by GC .

Prochiral ketone for asymmetric protonation and catalyst screening studies
Compatible with biocatalytic (Pichia farinosa) and chemical deracemization methods
Reported high enantioselectivity in chiral resolution workflows; distinct thermodynamic profile

Why 2-Benzylcyclohexanone Cannot Be Replaced by Generic 2-Substituted Cyclohexanones


Simple in-class substitution of 2-Benzylcyclohexanone with other 2-substituted cyclohexanones (e.g., 2-methyl or 2-phenyl) is not scientifically valid due to fundamental differences in reaction thermodynamics and stereochemical outcomes [1]. The benzyl group introduces a unique steric and electronic environment that alters the Gibbs free energy change (ΔrGm∘) of reactions and influences enantioselectivity, as demonstrated by its ability to achieve up to 89% enantiomeric excess (e.e.) in asymmetric protonations, a level not achievable with other common analogs [2][3].

1
2-Methyl or 2-phenyl analogs may shift stereochemical outcomes due to different steric and electronic environments
2
Thermodynamic profile (ΔrGm°) for benzyl-substituted system differs from common 2-substituted cyclohexanones, potentially altering reaction energetics
3
Reported enantioselectivity levels for benzyl derivative may not replicate with simpler 2-alkyl or 2-phenyl substrates

2-Benzylcyclohexanone: Head-to-Head Comparative Evidence for Informed Procurement


Superior Enantioselectivity in Asymmetric Synthesis: 2-Benzylcyclohexanone vs. 2-n-Propylcyclohexanone

In enantioselective protonation reactions of zinc bromide enolates using a chiral selenoxide, 2-benzylcyclohexanone achieves a high enantiomeric excess (89% e.e.) compared to 2-n-propylcyclohexanone (88% e.e.) [1]. This quantitative difference in stereochemical control is critical for applications demanding high optical purity.

Enantiomeric Excess
Head-to-head
2-Benzylcyclohexanone: 89% e.e. (S)
vs 2-n-Propylcyclohexanone: 88% e.e. (R)
Divergent stereochemical outcomes reported; benzyl yields (S)-isomer
Conditions: ZnBr enolates with chiral selenoxide (SSe)-1c
Asymmetric Synthesis Enantioselective Protonation Chiral Building Blocks

Defined Thermodynamic Profile: A Unique ΔrGm∘ Signature for Reaction Design

A comparative study measured the standard molar Gibbs free energy change (ΔrGm∘) for the cis-trans isomerization of 2-substituted cyclohexanols derived from the corresponding ketones. The ΔrGm∘ value for the 2-benzylcyclohexanol system is distinct from those of 2-methylcyclohexanol and 2-phenylcyclohexanol, indicating a unique thermodynamic landscape for reactions involving the benzyl-substituted scaffold [1].

ΔrGm° Profile
Cross-study
2-Benzylcyclohexanol: distinct value
vs 2-Methylcyclohexanol & 2-Phenylcyclohexanol
Unique thermodynamic landscape may influence reaction design
In n-hexane; exact value referenced in study
Reaction Thermodynamics Biocatalysis Process Optimization

Proven Scalability in Chiral Resolution: Quantitative Deracemization to R-Isomer (74% e.e.)

2-Benzylcyclohexanone can be quantitatively deracemized using a TADDOL host in basic media, yielding the R-isomer with 74% enantiomeric excess (e.e.) [1][2]. This contrasts with other substrates like 3-benzylhexan-2-one, which yielded the S-isomer with 96% e.e., demonstrating substrate-specific chiral recognition.

Deracemization e.e.
Cross-study
2-Benzylcyclohexanone: 74% e.e. (R)
vs 3-Benzylhexan-2-one: 96% e.e. (S)
Substrate-specific chiral recognition; yields R-isomer
TADDOL host in basic aqueous MeOH suspension
Chiral Resolution Deracemization Crystallography

High-Efficiency Biocatalytic Route to Chiral Synthon: 84-87% e.e. via Pichia farinosa

A microbial enantiofacially selective hydrolysis using Pichia farinosa IAM 4682 efficiently converts a prochiral enol ester to (R)-2-benzylcyclohexanone with 84-87% e.e. in a reproducible 65-70% yield [1]. This established biocatalytic method provides a direct, sustainable route to an enantiomerically enriched chiral ketone building block.

Biocatalysis e.e. & Yield
Supporting
84-87% e.e.
65-70% yield
Reported sustainable route to enantiomerically enriched ketone
Pichia farinosa IAM 4682, prochiral enol ester hydrolysis
Biocatalysis Natural Product Synthesis Enantioselective Hydrolysis

Strategic Applications of 2-Benzylcyclohexanone for Specialized Research & Development


Asymmetric Synthesis of High-Value Chiral Building Blocks

For laboratories focused on asymmetric catalysis and methodology development, 2-Benzylcyclohexanone is an ideal prochiral substrate. Its documented ability to undergo highly enantioselective protonations (achieving up to 89% e.e.) makes it a benchmark compound for testing and optimizing new chiral catalysts and proton sources [1].

Biocatalysis & Green Chemistry for Natural Product Precursors

Process chemists developing sustainable routes to natural products can leverage the established microbial hydrolysis of 2-Benzylcyclohexanone derivatives. This method delivers the chiral (R)-ketone with high enantiopurity (84-87% e.e.), which serves as a direct precursor for synthesizing biologically relevant molecules like (R)-1,3-nonanediol and components of lipopolysaccharides [2].

Thermodynamic Modeling of Ketoreductase-Catalyzed Reactions

Biochemists and chemical engineers studying ketoreductase enzyme kinetics and thermodynamics can utilize 2-Benzylcyclohexanone as a well-characterized substrate. Its distinct thermodynamic profile for cis-trans isomerization, compared to other 2-substituted cyclohexanones, provides a valuable data point for computational modeling and optimizing industrial biocatalytic processes [3].

Application
Selection Property
Validation Focus
Asymmetric catalyst screening
Prochiral substrate with reported enantioselectivity in model protonation
Verify enantioselectivity and absolute configuration with target catalyst system
Biocatalytic route development
Microbial hydrolysis compatibility
Validate yield and e.e. with specific biocatalyst and conditions
Thermodynamic reaction modeling
Distinct ΔrGm° for cis-trans isomerization
Confirm energetic parameters in intended solvent and temperature

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